N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H15NO3 and its molecular weight is 341.366. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Methodology: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was synthesized by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone. This compound is characterized by various spectroscopic methods, indicating its significance due to an N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).
Antimicrobial Properties
- Antibacterial and Antifungal Activities: Interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These compounds exhibited antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis (Zvarich et al., 2014).
Cancer Research
- Overcoming Drug Resistance: Novel anthracene-9,10-dione derivatives, including (4-(4-Aminobenzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl-4-methylbenzenesulfonate), have shown significant in vitro cytotoxicity against doxorubicin-resistant cancer cell lines. These compounds induce cytotoxic effects via G2/M arrest without apparent ROS (Sangthong et al., 2013).
Antioxidant and Antiplatelet Activity
- Antioxidant Properties: N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides demonstrated significant antioxidant properties in vitro, particularly compounds with a substituent in the first position of the anthracedione core. They also showed inhibited effects of ADP-induced aggregation, indicating antiplatelet activity (Stasevych et al., 2022).
Tumor Proliferation Imaging
- PET Imaging of Tumor Proliferation: A study evaluating the use of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide for PET imaging in patients with malignant neoplasms indicated the potential of this agent in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in the synthesis of heterocycles such as imidazolidine-2-thiones, 2-aroyliminothiazolines, 1,2,4-triazoles, 1,3-thiazines, and indeno [1,2- d ]- [ 1, 3 ]thiazepines .
Biochemical Pathways
Similar compounds have been found to have a wide range of biological properties .
Pharmacokinetics
Similar compounds can be analyzed by reverse phase (rp) hplc method .
Result of Action
Similar compounds have shown antibacterial and antifungal activities .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-7-2-3-8-14(13)22(26)23-18-12-6-11-17-19(18)21(25)16-10-5-4-9-15(16)20(17)24/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCCZPIMEFAQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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